Bis(pyrazine-2-carbonyloxy)copper
Description
Properties
Molecular Formula |
C10H8CuN4O4 |
|---|---|
Molecular Weight |
311.74 g/mol |
IUPAC Name |
copper;pyrazine-2-carboxylic acid |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9); |
InChI Key |
IHQHODNDHJVSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: Pyrazine-2-Carbonyloxy Anion Preparation
The ligand precursor, pyrazine-2-carboxylic acid, is typically synthesized via oxidation of 2-methylpyrazine or through carboxylation reactions. Subsequent esterification or deprotonation yields the reactive species required for copper coordination.
Method A: Esterification with Alcohols
Pyrazine-2-carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form alkyl pyrazine-2-carboxylates. For example:
The ester is then saponified using a base (e.g., NaOH) to generate the sodium salt of pyrazine-2-carbonyloxy.
Method B: Direct Deprotonation
In non-aqueous solvents (e.g., DMF, THF), pyrazine-2-carboxylic acid is deprotonated by strong bases (e.g., NaH, KOtBu) to form the carboxylate anion. This route avoids ester intermediates and is preferred for moisture-sensitive reactions.
Complexation with Copper Salts
The ligand anion reacts with copper(II) salts under controlled conditions to form the target complex. Common copper sources include Cu(NO₃)₂·3H₂O, CuSO₄·5H₂O, and CuCl₂.
Procedure 1: Aqueous Coordination
-
Dissolve pyrazine-2-carboxylic acid (2.0 mmol) in deionized water.
-
Add NaOH (2.2 mmol) to deprotonate the acid, forming the sodium carboxylate.
-
Introduce Cu(NO₃)₂·3H₂O (1.0 mmol) dropwise with stirring.
-
Heat at 60°C for 4 hours, yielding a blue precipitate.
Procedure 2: Solvothermal Synthesis
-
Combine pyrazine-2-carboxylic acid (2.0 mmol) and CuCl₂ (1.0 mmol) in ethanol.
-
Add triethylamine (2.2 mmol) as a base.
-
Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
Cool slowly to room temperature; isolate crystals via filtration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Water | 60 | 72 | 95 |
| Ethanol | 120 (solvothermal) | 85 | 98 |
| DMF | 25 | 58 | 90 |
Solvothermal methods in ethanol achieve higher yields and purity due to improved ligand solubility and controlled crystal growth. Aqueous methods, while simpler, risk hydrolysis of the carboxylate ligand.
Stoichiometric Ratios
Molar ratios of Cu²⁺:ligand ≥ 1:2 are critical to prevent formation of polymeric byproducts. Excess ligand (≥2.2 eq) ensures complete complexation, as confirmed by elemental analysis.
Characterization Techniques
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a distorted octahedral geometry with two pyrazine-2-carbonyloxy ligands occupying equatorial positions. Axial sites are occupied by solvent molecules (e.g., H₂O, ethanol).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Aqueous | 72 | 95 | High | Low |
| Solvothermal | 85 | 98 | Moderate | Medium |
| Direct Deprotonation | 65 | 92 | Low | High |
Solvothermal synthesis offers the best balance of yield and purity but requires specialized equipment. Aqueous methods are preferable for large-scale production despite slightly lower yields.
Applications and Implications
This compound demonstrates catalytic activity in cross-coupling reactions, analogous to Ni@Bpy-sp2c-COF systems. Its electronic structure, influenced by the pyrazine ring, enhances substrate activation in C-C bond formation. Additionally, pyrazine-copper hybrids show promise in anticancer research, with mechanisms involving ROS generation and DNA damage .
Chemical Reactions Analysis
Types of Reactions
Bis(pyrazine-2-carbonyloxy)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new copper(II) complexes with different ligands.
Scientific Research Applications
Chemistry
- Catalytic Role : Bis(pyrazine-2-carbonyloxy)copper serves as a catalyst in various organic transformations, including coupling reactions and oxidation processes. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Coupling | Facilitates the formation of C-C bonds between organic molecules. |
| Oxidation | Participates in redox reactions, cycling between different oxidation states. |
Biology
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary research suggests potential anticancer properties, with ongoing studies aimed at understanding its mechanism of action against cancer cell lines .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| BEL-7402 | 10.74 | Induces apoptosis without toxicity to normal cells |
| MCF-7 | 9.1 | Comparable efficacy to standard chemotherapeutics |
Medicine
- Therapeutic Development : Research is ongoing to explore this compound's role in developing new therapeutic agents, particularly for cancer treatment. Its interaction with biological targets may lead to novel treatment modalities .
Industrial Applications
This compound is also being explored for its potential in developing materials with unique electronic and magnetic properties. Its ability to form coordination complexes makes it suitable for applications in material science and nanotechnology.
Case Studies
Recent studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated its efficacy against specific bacterial strains, showing significant inhibition compared to control groups.
- Cancer Research : In vitro studies on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism by which bis(pyrazine-2-carbonyloxy)copper exerts its effects involves the coordination of the copper center to various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)borate copper complexes: These compounds also feature copper coordinated by nitrogen-containing ligands and have similar catalytic and biological properties.
Pyrazine-2-carboxylate copper complexes: These complexes are structurally similar and exhibit comparable reactivity and applications.
Uniqueness
Bis(pyrazine-2-carbonyloxy)copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
Biological Activity
Bis(pyrazine-2-carbonyloxy)copper is a coordination compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a copper(II) complex formed with pyrazine-2-carboxylic acid derivatives. The structure allows for unique interactions with biological macromolecules, influencing various cellular processes. Copper complexes are known for their roles in catalysis and as potential therapeutic agents due to their ability to induce oxidative stress in cancer cells and inhibit certain enzymes.
Mechanisms of Biological Activity
- Antitumor Activity : Research indicates that copper complexes exhibit significant antitumor properties. For instance, copper(II) complexes have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. Studies report that these complexes can induce paraptotic cell death and stress the endoplasmic reticulum (ER), leading to apoptosis in cancer cells .
- Antioxidant Properties : The ability of this compound to generate reactive oxygen species (ROS) is crucial for its biological activity. By inducing oxidative stress, these compounds can disrupt cellular redox balance, which is particularly effective against rapidly dividing cancer cells .
- Enzyme Inhibition : Copper complexes are also known to inhibit specific enzymes, such as kinases involved in cellular signaling pathways. For example, certain pyrazine derivatives show strong inhibition against Pim kinases, which play a role in cell survival and proliferation .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that copper(II) complexes derived from pyrazine ligands exhibited enhanced antitumor activity in 3D spheroid cultures, suggesting improved efficacy in more physiologically relevant models compared to standard monolayer cultures .
- Another investigation highlighted the neuroprotective effects of pyrazine-modified compounds, which showed significant activity in protecting neuronal cells from oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(pyrazine-2-carbonyloxy)copper and related complexes?
- Methodological Answer : The synthesis typically involves ligand exchange or coordination-driven assembly. For example, copper(II) complexes with pyrazine derivatives can be synthesized by mixing stoichiometric amounts of copper salts (e.g., CuCl₂, CuBr₂) with pyrazine-based ligands in ethanol or methanol/water solutions under ambient conditions. Room-temperature reactions in ethanol (1:1 molar ratio of metal to ligand) yield stable complexes, as demonstrated in the synthesis of [CuCl₂(py-2pz)]₂ . Alternative routes involve hydrothermal methods, where pyrazine-2,3-dicarboxylic acid reacts with CuBr₂ in methanol/water (1:1) to form mixed-ligand complexes . Key considerations include pH control and solvent polarity to avoid ligand hydrolysis.
Q. Which spectroscopic and analytical methods are most effective for characterizing the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~420–680 nm for Cu(II) complexes) and ligand-to-metal charge transfer bands .
- X-ray Crystallography : Resolves coordination geometry (e.g., distorted octahedral or square-planar structures) and ligand bonding modes. Supplementary crystallographic data (CCDC codes 1887945, 1445986) are available for cross-validation .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., loss of coordinated water at ~100–150°C) .
- Magnetic Susceptibility : Confirms oxidation states; Cu(II) complexes typically exhibit μeff ~1.7–2.1 BM due to d⁹ configuration .
Advanced Research Questions
Q. How do variations in ligand substitution or reaction conditions influence the structural and electronic properties of this compound?
- Methodological Answer : Subtle changes in ligand substituents (e.g., trifluoroethoxy or methyl groups) alter steric and electronic effects, impacting coordination modes. For instance, pyrazine-2-carboxylate ligands with electron-withdrawing groups (e.g., -CF₃) stabilize lower coordination numbers, favoring tetrahedral geometries over octahedral . Reaction conditions such as solvent polarity (ethanol vs. water) and temperature also modulate crystallization kinetics. Comparative studies using cyclic voltammetry and DFT calculations can quantify ligand-induced redox potential shifts (e.g., ΔE ~0.2–0.5 V for -OCH₃ vs. -NO₂ substituents) .
Q. How can researchers resolve discrepancies in reported crystallographic data for copper-pyrazine complexes?
- Methodological Answer : Contradictions often arise from differences in crystallization solvents or counterion effects. To address this:
- Cross-Validate Data : Compare unit cell parameters (e.g., α, β, γ angles) and bond lengths with reference datasets (e.g., CCDC entries ).
- Control Experiments : Replicate syntheses under identical conditions to isolate solvent/counterion contributions. For example, perchlorate vs. nitrate counterions can induce distinct packing arrangements .
- Advanced Diffraction Techniques : Use high-resolution synchrotron XRD to resolve ambiguities in low-quality single crystals .
Q. What mechanistic insights can be gained from studying the biological or catalytic activity of this compound?
- Methodological Answer : Functional studies require correlation of structure-activity relationships:
- Topoisomerase Inhibition : Cu(II) complexes with thiosemicarbazone ligands show IC₅₀ values <10 μM by intercalating DNA and disrupting topoisomerase-DNA binding .
- Catalytic Applications : In oxidation reactions, copper-pyrazine complexes act as Lewis acid catalysts. Kinetic studies (e.g., turnover frequency measurements) and in-situ EXAFS can elucidate active sites and reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
